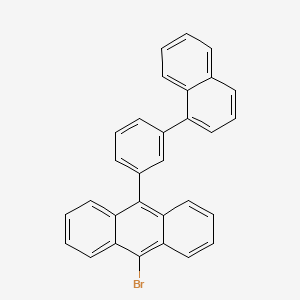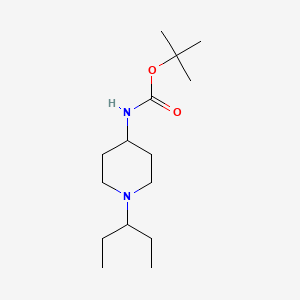
9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene
Vue d'ensemble
Description
9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene is an organic compound with a complex structure that includes a bromine atom, an anthracene core, and a naphthalene-phenyl substituent. This compound is notable for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other photophysical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene typically involves a Suzuki coupling reaction. The starting materials include 9,10-dibromoanthracene and naphthalen-1-ylboronic acid. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment to handle larger quantities of reactants and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as organometallic reagents (e.g., Grignard reagents) or other boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with a phenylboronic acid would yield a phenyl-substituted anthracene derivative .
Applications De Recherche Scientifique
9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene has several applications in scientific research:
Organic Electronics: It is used in the development of OLEDs due to its excellent photophysical properties.
Photophysical Studies: The compound is studied for its fluorescence and phosphorescence characteristics, which are important for understanding energy transfer processes.
Material Science:
Mécanisme D'action
The mechanism of action of 9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene in its applications is primarily based on its ability to participate in electronic transitions. The anthracene core allows for efficient π-π* transitions, while the naphthalene-phenyl substituent can influence the electronic properties by extending the conjugation and altering the energy levels. This makes the compound highly effective in light-emitting applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Bromo-10-phenylanthracene: Similar structure but lacks the naphthalene group.
9,10-Diphenylanthracene: Contains two phenyl groups instead of a naphthalene-phenyl substituent.
9,10-Dibromoanthracene: Contains two bromine atoms without any phenyl or naphthalene substituents.
Uniqueness
9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene is unique due to the presence of both a bromine atom and a naphthalene-phenyl substituent. This combination provides distinct electronic properties that are advantageous for specific applications in organic electronics and photophysics .
Propriétés
IUPAC Name |
9-bromo-10-(3-naphthalen-1-ylphenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-30-27-16-5-3-14-25(27)29(26-15-4-6-17-28(26)30)22-12-7-11-21(19-22)24-18-8-10-20-9-1-2-13-23(20)24/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLGTSAVGDEXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3027430.png)
![tert-Butyl 4-[(5-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027431.png)
![tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate](/img/structure/B3027432.png)


![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B3027438.png)



![tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate](/img/structure/B3027445.png)
![tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B3027447.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027449.png)


